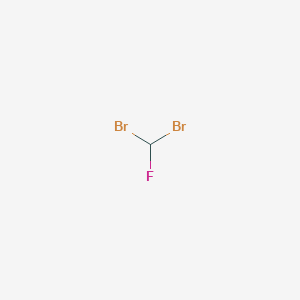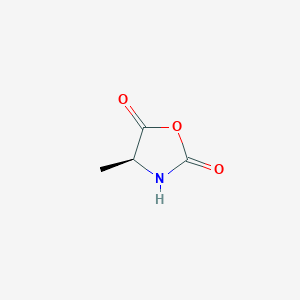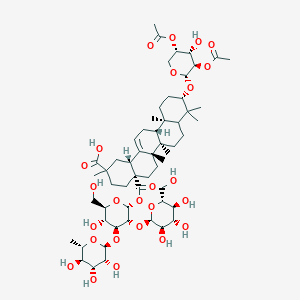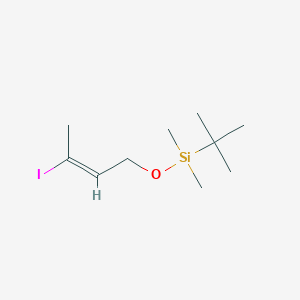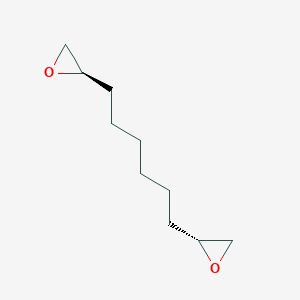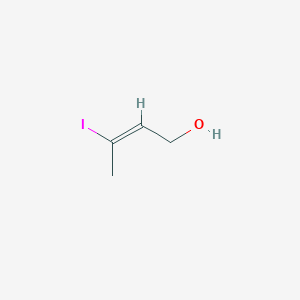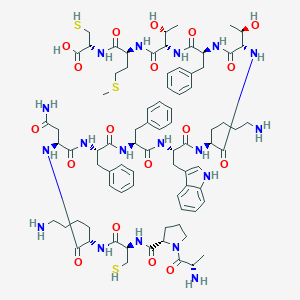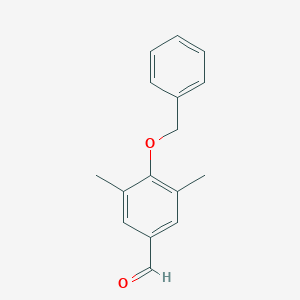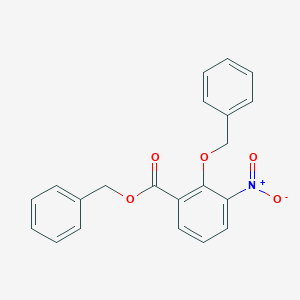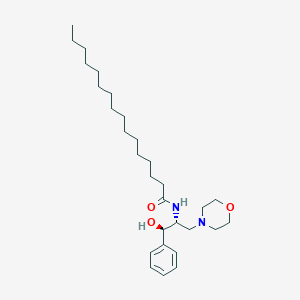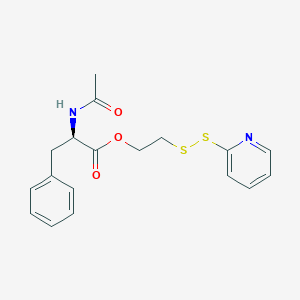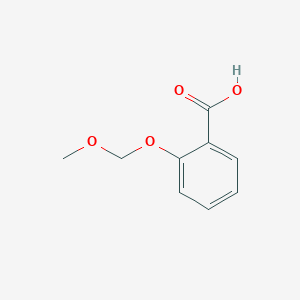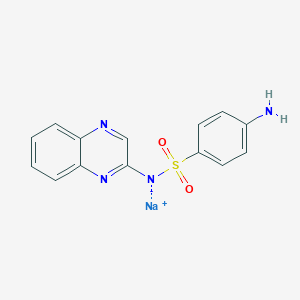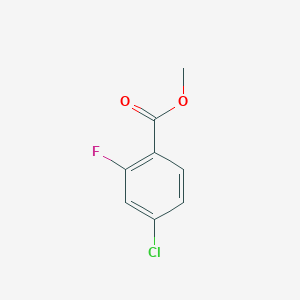![molecular formula C19H25BrN2O3S2 B117688 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane CAS No. 155622-15-4](/img/structure/B117688.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, also known as SA-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to inhibit the Akt/mTOR and STAT3 pathways, which are involved in cell proliferation and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
生化和生理效应
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the improvement of glucose metabolism and insulin sensitivity in diabetes.
实验室实验的优点和局限性
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane also has some limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy and safety in animal models and clinical trials. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane could be used as a starting point for the development of new drugs targeting the same pathways and diseases.
合成方法
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is synthesized through a multi-step process involving the reaction of 1-adamantylamine with 4-bromobenzaldehyde, followed by the reaction of the resulting Schiff base with sodium sulfite and formaldehyde. The final product is obtained through the reaction of the intermediate with sulfamic acid.
科学研究应用
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to reduce amyloid beta-induced toxicity and improve cognitive function. In Parkinson's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to protect dopaminergic neurons from oxidative stress.
属性
CAS 编号 |
155622-15-4 |
|---|---|
产品名称 |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane |
分子式 |
C19H25BrN2O3S2 |
分子量 |
473.5 g/mol |
IUPAC 名称 |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane |
InChI |
InChI=1S/C19H25BrN2O3S2/c20-16-3-1-15(2-4-16)19-8-13-5-14(9-19)7-18(6-13,11-19)12-22-17(21)10-26-27(23,24)25/h1-4,13-14H,5-12H2,(H2,21,22)(H,23,24,25) |
InChI 键 |
HNOGSWOJWKMFRG-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N |
同义词 |
Thiosulfuric acid, S-(2-(((3-(4-bromophenyl)tricyclo(3.3.1.1(sup 3,7)) dec-1-yl)methyl)amino)-2-iminoethyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



